molecular formula C22H23N5O2S B244295 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide

Cat. No. B244295
M. Wt: 421.5 g/mol
InChI Key: XEUAOSGDZMOPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide, also known as ETTB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been found to have significant applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 is a protein kinase that is involved in the phosphorylation of various cellular proteins, including transcription factors, signaling molecules, and cell cycle regulators. The inhibition of CK2 activity by N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide prevents the phosphorylation of its substrates, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to have various biochemical and physiological effects, including the inhibition of CK2 activity, the inhibition of cancer cell growth, and the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has also been found to have a high selectivity for CK2, with little or no effect on other protein kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in lab experiments is its high selectivity for CK2, which allows for the specific inhibition of CK2 activity without affecting other protein kinases. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has also been found to be stable and soluble in various solvents, making it easy to use in lab experiments. However, one of the limitations of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in lab experiments is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in scientific research. One of the main directions is the development of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide-based therapeutics for the treatment of cancer. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another direction is the use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in the study of CK2 signaling pathways and its role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Finally, the development of new and more efficient synthesis methods for N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide may also be a future direction for the use of this compound in scientific research.
Conclusion:
In conclusion, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been found to have significant applications in the field of biochemistry and pharmacology. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to be a potent and selective inhibitor of the protein kinase CK2, with little or no effect on other protein kinases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. The use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in scientific research has several advantages and limitations, and there are several future directions for its use in the study of CK2 signaling pathways and the development of new therapeutics for cancer.

Synthesis Methods

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-ethyl-6-bromo-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 5-(2-methylphenyl)-2-(propoxy)boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 3-ethyl-6-chloro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 5-(2-methylphenyl)-2-(propoxy)aniline in the presence of a palladium catalyst.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been extensively used in scientific research as a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to inhibit the activity of CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer.

properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-11-29-17-8-6-7-15(12-17)20(28)23-18-13-16(10-9-14(18)3)21-26-27-19(5-2)24-25-22(27)30-21/h6-10,12-13H,4-5,11H2,1-3H3,(H,23,28)

InChI Key

XEUAOSGDZMOPMM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C

Origin of Product

United States

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